molecular formula C22H15ClN2O3 B11156685 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156685
M. Wt: 390.8 g/mol
InChI Key: MMABOUHUKKXKKM-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the chloro group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the phenyl group: This step involves a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride.

    Incorporation of the pyridyl group: The pyridyl group is introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenyl-9-(2-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 6-chloro-4-phenyl-9-(4-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

The unique structural features of 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, such as the position of the pyridyl group, contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

6-chloro-4-phenyl-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H15ClN2O3/c23-19-9-17-16(14-5-2-1-3-6-14)10-20(26)28-21(17)18-12-25(13-27-22(18)19)15-7-4-8-24-11-15/h1-11H,12-13H2

InChI Key

MMABOUHUKKXKKM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC(=C2OCN1C4=CN=CC=C4)Cl)C(=CC(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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